The compound [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one is a complex organic molecule characterized by its unique structure and functional groups. It is classified under the category of imino compounds, which are notable for their nitrogen double bond to carbon, and it contains a lambda6-sulfanyl moiety, indicating the presence of sulfur in a specific oxidation state. The compound's CAS number is 2361962-47-0, and it has a molecular formula of C9H9ClFNOS with a molecular weight of approximately 233.69 g/mol .
The synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one typically involves multi-step organic reactions. Key methods include:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Common reagents include bases such as triethylamine and oxidizing agents like hydrogen peroxide .
The molecular structure of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one features:
The structural representation can be expressed using the SMILES notation: Fc1ccc(c(c1)Cl)S(=O)(=N)C1CC1
. This notation captures the arrangement of atoms and their connectivity .
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one can participate in various chemical reactions due to its functional groups:
These reactions often utilize common reagents such as sodium borohydride for reductions or hydrogen peroxide for oxidations .
The mechanism by which [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one exerts its effects involves interactions with biological molecules:
Further research utilizing techniques like molecular docking and spectroscopy is necessary to elucidate these interactions fully .
While specific physical property data such as boiling point and melting point are not readily available, typical properties for similar compounds include:
Chemical properties include:
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has potential applications in various scientific fields:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0